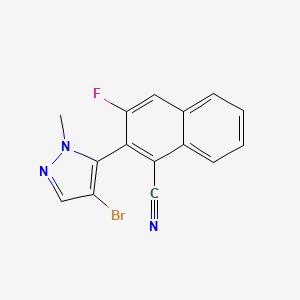
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a naphthalene ring substituted with a fluorine atom, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The naphthalene ring is then functionalized with a fluorine atom and a nitrile group. The final step involves coupling the pyrazole and naphthalene rings under specific reaction conditions, such as the use of a suitable solvent, catalyst, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex organic molecules.
科学研究应用
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine and nitrile groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine
- 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpyridine
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various research applications.
属性
分子式 |
C15H9BrFN3 |
|---|---|
分子量 |
330.15 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methylpyrazol-3-yl)-3-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H9BrFN3/c1-20-15(12(16)8-19-20)14-11(7-18)10-5-3-2-4-9(10)6-13(14)17/h2-6,8H,1H3 |
InChI 键 |
ACNYUZUVUIMWEB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)Br)C2=C(C3=CC=CC=C3C=C2F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


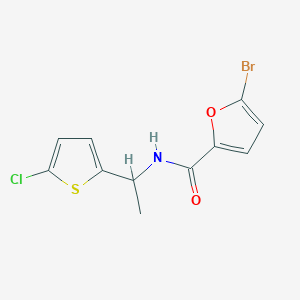

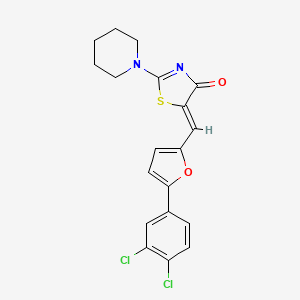
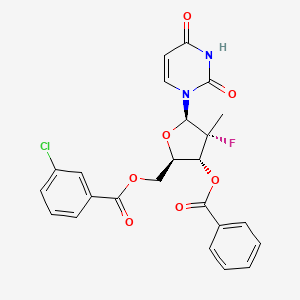
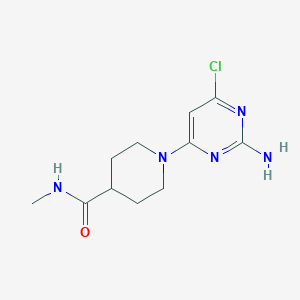
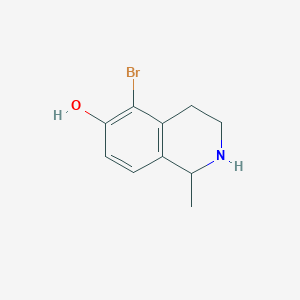
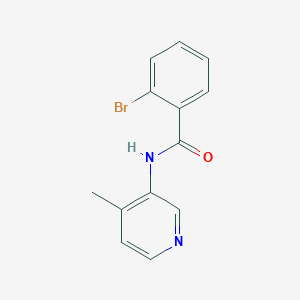
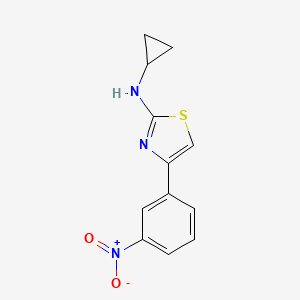
![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
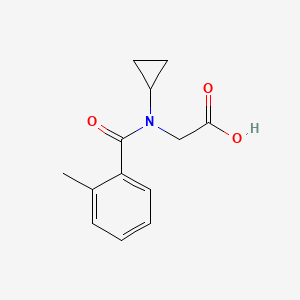
![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)


